1-ethyl-4-oxo-1,4-dihydroquinoline-3-carbonitrile
Description
Properties
IUPAC Name |
1-ethyl-4-oxoquinoline-3-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O/c1-2-14-8-9(7-13)12(15)10-5-3-4-6-11(10)14/h3-6,8H,2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTXKDTRUKFWIDE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=O)C2=CC=CC=C21)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40903728 | |
| Record name | NoName_4465 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40903728 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Steps and Conditions
-
Cyclization : Ethyl anthranilate (10.0 g, 55.8 mmol) reacts with ethyl β-keto ester (e.g., ethyl acetoacetate) in refluxing diphenyl ether, catalyzed by sodium ethoxide, to yield ethyl 4-oxo-1-ethyl-1,4-dihydroquinoline-3-carboxylate.
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Hydrolysis : The ester is hydrolyzed to the carboxylic acid using 2N NaOH at reflux for 2 hours, achieving near-quantitative conversion.
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Amidation : The carboxylic acid is converted to the primary amide via coupling with ammonium chloride using HOBt (1-hydroxybenzotriazole) and EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in DMF.
-
Dehydration : The amide undergoes dehydration with phosphorus oxychloride (POCl₃) at 80°C for 4 hours, yielding the nitrile.
Table 1: Optimization of Dehydration Conditions
| Dehydrating Agent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| POCl₃ | 80 | 4 | 78 |
| P₂O₅ | 120 | 6 | 65 |
| TFAA | 40 | 2 | 82 |
Key challenges include controlling side reactions during dehydration, which are mitigated by using stoichiometric POCl₃ and inert atmospheres.
Direct Cyanation via Nucleophilic Substitution
An alternative route involves introducing the nitrile group at an earlier synthetic stage. This method leverages halogenated intermediates, enabling direct substitution with cyanide ions.
Synthetic Pathway
-
Halogenation : 3-Bromo-1-ethyl-4-oxo-1,4-dihydroquinoline is synthesized by treating the parent quinoline with phosphorus tribromide (PBr₃) in dichloromethane.
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Cyanide Substitution : The bromo intermediate reacts with potassium cyanide (KCN) in dimethylformamide (DMF) at 100°C for 12 hours, achieving a 60% yield of the nitrile product.
Table 2: Solvent Effects on Cyanation Efficiency
| Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| DMF | 100 | 12 | 60 |
| DMSO | 120 | 8 | 55 |
| Acetonitrile | 80 | 24 | 45 |
The use of polar aprotic solvents like DMF enhances nucleophilicity, though prolonged heating risks decomposition.
One-Pot Synthesis Using β-Keto Nitriles
Innovative approaches explore the direct incorporation of nitrile groups during cyclization. β-Keto nitriles, though less common, offer a streamlined route to the target compound.
Procedure
-
Preparation of β-Keto Nitrile : Ethyl cyanoacetate reacts with acetyl chloride in the presence of triethylamine to form β-cyanoacetoacetate.
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Cyclization : Ethyl anthranilate and β-cyanoacetoacetate undergo Gould-Jacobs cyclization in refluxing ethanol with sodium ethoxide, yielding this compound in a single step.
Key Advantages :
Functional Group Interconversion from Carboxylic Acid
The carboxylic acid intermediate, widely reported in literature, serves as a versatile precursor for nitrile synthesis.
Modified Hunsdiecker Reaction
-
Decarboxylative Bromination : The carboxylic acid reacts with bromine (Br₂) and silver nitrate (AgNO₃) in carbon tetrachloride, forming 3-bromo-1-ethyl-4-oxo-1,4-dihydroquinoline.
-
Cyanide Substitution : The bromo derivative is treated with copper(I) cyanide (CuCN) in DMF at 120°C, yielding the nitrile with 65% efficiency.
Table 3: Comparison of Cyanation Reagents
| Reagent | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| CuCN | DMF | 120 | 65 |
| KCN | DMSO | 100 | 58 |
| NaCN | EtOH | 80 | 50 |
Reductive Amination and Cyanoethylation
A less conventional method involves reductive amination followed by cyanoethylation to construct the nitrile group.
Steps
-
Reductive Amination : 3-Aminomethyl-1-ethyl-4-oxo-1,4-dihydroquinoline is synthesized via reductive amination of the corresponding aldehyde with sodium cyanoborohydride.
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Cyanoethylation : The amine reacts with acrylonitrile in methanol under basic conditions, forming the nitrile through Michael addition.
Yield : 55% after purification by column chromatography.
Chemical Reactions Analysis
Types of Reactions
1-ethyl-4-oxo-1,4-dihydroquinoline-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline-2,4-diones.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl and nitrile groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Quinoline-2,4-diones.
Reduction: 4-hydroxyquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
One of the notable applications of 1-ethyl-4-oxo-1,4-dihydroquinoline-3-carbonitrile is its potential as an antimicrobial agent. Studies have indicated that compounds within the quinoline class exhibit significant antibacterial properties. For instance, derivatives of 4-oxo-1,4-dihydroquinoline have been tested against various bacterial strains, showing promising results in inhibiting their growth .
Cannabinoid Receptor Modulation
Research has also highlighted the compound's role in modulating cannabinoid receptors, particularly CB2 receptors. Modifications around the 4-oxo-1,4-dihydroquinoline structure have been shown to enhance receptor affinity and functionality. This suggests potential therapeutic applications in pain management and inflammatory diseases through cannabinoid signaling pathways .
Synthesis and Derivative Development
Synthesis Techniques
The synthesis of this compound typically involves multi-step chemical reactions that can yield various derivatives with distinct biological activities. For example, one method involves treating starting materials with triethylorthoformate and cyclopropyl amine to form complex structures, which can then be further modified to enhance their pharmacological profiles .
Derivative Exploration
The exploration of derivatives is crucial for expanding the compound's applications. For instance, modifications can lead to improved solubility and bioavailability, which are critical factors in drug development. The synthesis of various analogs has been documented, with some showing enhanced activity against specific targets .
Case Studies
Case Study 1: Antibacterial Efficacy
A study conducted on a series of quinoline derivatives, including this compound, demonstrated significant antibacterial activity against resistant strains of bacteria. The structure-activity relationship (SAR) analysis indicated that specific substitutions at the nitrogen and carbon positions significantly influenced potency .
Case Study 2: Cannabinoid Receptor Interaction
In another investigation focusing on cannabinoid receptors, researchers synthesized several derivatives of the compound and assessed their binding affinity to CB2 receptors. The results showed that certain modifications led to a marked increase in receptor affinity, suggesting a pathway for developing new analgesic drugs targeting these receptors .
Data Tables
| Application Area | Details/Findings |
|---|---|
| Antimicrobial Activity | Significant inhibition of bacterial growth in various strains |
| Cannabinoid Modulation | Enhanced affinity for CB2 receptors with specific modifications |
| Synthesis Techniques | Multi-step reactions yielding various derivatives |
| Derivative Synthesis Method | Yield (%) | Conditions |
|---|---|---|
| Triethylorthoformate + Cyclopropyl amine | 87% | T-butanol at elevated temperatures |
| Lithium hydroxide hydrolysis | 75% | THF at 80°C for 16 hours |
Mechanism of Action
The mechanism of action of 1-ethyl-4-oxo-1,4-dihydroquinoline-3-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, it can inhibit bacterial enzymes, leading to the disruption of essential cellular processes in bacteria . In cancer cells, the compound may interfere with DNA replication and repair mechanisms, inducing cell death .
Comparison with Similar Compounds
Similar Compounds
- 4-hydroxy-2-quinolones
- 4-oxo-1,4-dihydroquinoline-3-carboxylate derivatives
- Ethyl 6-ethyl-4-oxo-1,4-dihydroquinoline-3-carboxylate
Uniqueness
1-ethyl-4-oxo-1,4-dihydroquinoline-3-carbonitrile stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its nitrile group, in particular, allows for versatile chemical modifications, making it a valuable intermediate in synthetic chemistry .
Biological Activity
1-Ethyl-4-oxo-1,4-dihydroquinoline-3-carbonitrile is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antibacterial properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a quinoline core, which is known for its diverse biological activities.
Antibacterial Activity
Recent studies have highlighted the antibacterial properties of this compound. Notably, it has demonstrated significant activity against various bacterial strains.
Minimum Inhibitory Concentration (MIC)
The MIC values for this compound have been reported as follows:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Escherichia coli | 4.69 - 6.25 |
| Staphylococcus aureus | TBD |
These values indicate that the compound exhibits bacteriostatic effects comparable to established antibiotics such as vancomycin hydrochloride .
The mechanism by which this compound exerts its antibacterial effects involves interference with bacterial enzyme systems. It is hypothesized that the compound may inhibit key enzymes involved in bacterial cell wall synthesis or DNA replication .
Case Studies and Research Findings
-
Research on BACE-1 Inhibition :
A study explored a series of 4-oxo-1,4-dihydroquinoline derivatives as β-secretase (BACE-1) inhibitors. The most potent analog exhibited an IC50 value of 1.89 μM and showed low cytotoxicity, indicating potential for further development in treating Alzheimer's disease . -
Structural Activity Relationship (SAR) :
Investigations into the structural components of 1-ethyl-4-oxo-1,4-dihydroquinoline derivatives revealed that modifications at the C-3 position significantly influence antibacterial activity. Compounds with specific functional groups demonstrated enhanced efficacy against bacterial strains . -
Toxicity Studies :
Toxicological assessments indicated that certain derivatives of this quinoline structure were non-toxic to Galleria mellonella larvae, suggesting a favorable safety profile for potential therapeutic applications .
Q & A
Q. Basic
- NMR : and NMR identify substituent positions (e.g., ethyl group at N1: δ ~4.2 ppm for CH₂, δ ~1.3 ppm for CH₃) and confirm the dihydroquinoline core .
- X-ray Crystallography : SHELX software refines crystal structures, resolving bond angles and intermolecular interactions (e.g., hydrogen bonding at the oxo group) . Mercury CSD aids in visualizing packing patterns and void spaces .
- Mass Spectrometry : ESI-MS confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 213.1 for C₁₂H₁₁N₂O) .
How do researchers design assays to evaluate the biological activity of this compound?
Q. Basic
- Antimicrobial Assays : Use microdilution methods (e.g., against S. aureus or E. coli) with MIC (Minimum Inhibitory Concentration) determination. The oxo and nitrile groups enhance metal-chelating properties, disrupting bacterial enzymes .
- Anticancer Screening : MTT assays on HeLa or SMMC-7721 cells assess cytotoxicity. Structural analogs show IC₅₀ values in the 10–50 µM range, influenced by substituent electronegativity .
What strategies resolve contradictions in bioactivity data across studies?
Advanced
Discrepancies often arise from variations in cell lines, assay protocols, or compound purity. For example:
- Purity Verification : HPLC (>95% purity) and elemental analysis ensure consistent results .
- Mechanistic Studies : Competitive binding assays (e.g., with metal ions like Fe³⁺ or Zn²⁺) clarify whether activity stems from chelation or direct target interaction .
- Dose-Response Curves : Replicate experiments across multiple concentrations to identify threshold effects .
How can computational modeling optimize synthetic pathways for derivatives?
Q. Advanced
- DFT Calculations : Predict reaction thermodynamics (e.g., Gibbs free energy of ethyl substitution) to prioritize feasible routes .
- Molecular Docking : Screen derivatives against targets (e.g., bacterial topoisomerases) to prioritize synthesis of high-affinity analogs. For example, nitrile groups improve binding via polar interactions .
- QSPR Models : Relate substituent properties (e.g., Hammett σ constants) to bioactivity, guiding functional group selection .
What crystallographic challenges arise in resolving the structure of ethyl-substituted dihydroquinolines?
Q. Advanced
- Disorder in Ethyl Groups : Use SHELXL’s PART instruction to model positional disorder, refining occupancy factors with constraints .
- Twinned Crystals : Mercury’s twin refinement module resolves overlapping reflections in non-merohedral twins .
- Hydrogen Bonding Networks : Analyze short contacts (e.g., O4–H⋯N3 interactions) to explain stability and polymorphism .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
